molecular formula C16H19N5O2S B6983092 6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile

6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile

Cat. No.: B6983092
M. Wt: 345.4 g/mol
InChI Key: XOHLWGUDSYYQMT-UHFFFAOYSA-N
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Description

6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, a piperidine ring, and a pyridine ring with a nitrile group

Properties

IUPAC Name

6-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-12-19-16(11-20(12)2)24(22,23)21-7-5-14(6-8-21)15-4-3-13(9-17)10-18-15/h3-4,10-11,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHLWGUDSYYQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole derivative, followed by the introduction of the sulfonyl group. The piperidine ring is then constructed, and finally, the pyridine ring with the nitrile group is added. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: The compound has potential as a pharmaceutical intermediate, contributing to the development of new drugs with therapeutic effects.

    Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

    6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-methanol: Similar structure but with a methanol group instead of a nitrile group.

Uniqueness

The uniqueness of 6-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridine-3-carbonitrile lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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